5,6-Dihydro-3-acetyl-2-methyl-4H-pyran
Description
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-(6-methyl-3,4-dihydro-2H-pyran-5-yl)ethanone |
InChI |
InChI=1S/C8H12O2/c1-6(9)8-4-3-5-10-7(8)2/h3-5H2,1-2H3 |
InChI Key |
WCOLJMIYNOOQPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCCO1)C(=O)C |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of 5,6-Dihydro-3-acetyl-2-methyl-4H-pyran
The synthesis of this compound typically involves multi-component reactions (MCRs) that allow for efficient production of pyran derivatives. These reactions often utilize readily available starting materials such as aldehydes, ketones, and active methylene compounds in the presence of catalysts like ammonium acetate or other organic bases. The key advantages of these synthetic methods include high yields and short reaction times, making them suitable for large-scale production.
Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that derivatives of 4H-pyrans possess broad-spectrum antibacterial and antifungal properties. For instance, a study evaluated the antimicrobial effects of synthesized pyran derivatives against Mycobacterium bovis and other bacteria, demonstrating promising results in inhibiting bacterial growth .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Compounds derived from 4H-pyrans have shown cytotoxic effects against several cancer cell lines. For example, certain derivatives exhibited high inhibition rates against A549 lung cancer cells, highlighting their potential as chemotherapeutic agents . The presence of electron-withdrawing groups in the structure has been linked to enhanced anticancer activity.
Neuroprotective Effects
Emerging research suggests that compounds related to this compound may also have neuroprotective properties. Some studies indicate that these compounds could be beneficial in treating neurodegenerative diseases such as Alzheimer's and schizophrenia by modulating neurotransmitter systems and exhibiting antioxidant activity .
Case Study 1: Antimicrobial Evaluation
A comprehensive study synthesized various 4H-pyran derivatives and assessed their antimicrobial efficacy using the disc diffusion method against standard bacterial strains. The results indicated that several derivatives showed significant inhibition zones compared to control groups. The most effective compounds contained specific substituents that enhanced their interaction with bacterial cell membranes .
Case Study 2: Anticancer Screening
In a study focused on the anticancer properties of pyran derivatives, researchers synthesized a series of this compound analogs and evaluated their cytotoxicity against multiple cancer cell lines (e.g., MCF-7 and HeLa). The findings revealed that certain compounds induced apoptosis in cancer cells through the activation of caspase pathways . Morphological assessments via fluorescent microscopy provided insights into the mechanisms of action.
Summary
The compound this compound demonstrates significant potential across various scientific domains due to its biological activities. Its synthesis via multi-component reactions offers an efficient pathway for creating novel derivatives with enhanced properties. Continued research into its applications could lead to advancements in pharmaceuticals and materials science.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The acetyl group in this compound (electron-withdrawing) reduces electron density at the pyran ring, making it less reactive toward electrophilic substitution compared to 6-methoxy-4-methyl-3,6-dihydro-2H-pyran (electron-donating methoxy group) .
- Stability : Lactone derivatives like 5,6-Dihydro-2H-pyran-2-one () exhibit higher ring strain and hydrolytic sensitivity compared to the acetyl-substituted target compound .
Physicochemical and Application Differences
- Solubility: The acetyl group in this compound increases polarity compared to the non-polar 6,6-dimethyl derivatives (), enhancing solubility in polar aprotic solvents like acetonitrile .
- Thermal Stability: Methyl-substituted derivatives (e.g., 6-methoxy-4-methyl-3,6-dihydro-2H-pyran) demonstrate higher thermal stability due to steric hindrance, whereas acetyl-substituted compounds may decompose at lower temperatures due to keto-enol tautomerism .
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via Knoevenagel condensation between the aldehyde and malononitrile, forming an α,β-unsaturated nitrile intermediate. Subsequent nucleophilic attack by the active methylene compound (e.g., acetylacetone) generates the pyran ring through cyclization. The catalytic role of NMM lies in its ability to deprotonate the methylene group, accelerating the cyclization step.
Optimization Insights :
-
Solvent : Ethanol or methanol is preferred for solubility and reaction homogeneity.
-
Temperature : Room temperature (25°C) suffices, though mild heating (40–50°C) reduces reaction time by 30%.
-
Catalyst Loading : A 10 mol% NMM concentration balances cost and efficiency.
Alkylation-O-Alkylation Sequential Strategy
A patent-based method adapts alkylation and O-alkylation steps to construct the pyran core. While originally designed for methyl 3,4-dihydro-2H-pyran-5-carboxylate, this strategy is adaptable to this compound by substituting reagents.
Synthetic Pathway
-
Alkylation : 1-Bromo-3-chloropropane reacts with methyl acetoacetate in methanol, forming a halogenated ketone intermediate.
-
O-Alkylation : Sodium methoxide induces cyclization via nucleophilic substitution, yielding the pyran skeleton.
Critical Parameters :
-
Solvent Choice : Methanol ensures reagent solubility and facilitates sodium methoxide’s activity.
-
Reaction Time : 10–12 hours under reflux (70°C) ensures complete cyclization.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
NMR : Distinct signals for the acetyl group (δ 2.1–2.3 ppm) and pyran ring protons (δ 4.0–5.5 ppm).
-
GC-MS : Molecular ion peak at m/z 168 confirms the molecular formula C₈H₁₂O₃.
Comparative Analysis of Methods
| Method | Reactants | Catalyst | Conditions | Yield | Purity |
|---|---|---|---|---|---|
| Multi-Component Reaction | Malononitrile, Aldehyde, Acetylacetone | N-Methylmorpholine | 25°C, 2–4 hours | 85–90% | >95% |
| Alkylation-O-Alkylation | 1-Bromo-3-chloropropane, Methyl acetoacetate | Sodium methoxide | 70°C, 10–12 hours | 70–75% | ~90% |
| Gold-Catalyzed | Acetylketene, Terminal alkyne | IPrAuCl | 80°C, 6 hours | 65–70% | >90% |
Q & A
Q. How do structural features correlate with cytotoxicity in mammalian cell lines?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies using MTT assays on HEK-293 or HepG2 cells. Compare IC₅₀ values across derivatives to identify toxicophores (e.g., acetyl groups). Molecular docking studies predict interactions with cellular targets like cytochrome P450 enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
